molecular formula C13H9ClFNO B172962 3-chloro-N-(3-fluorophenyl)benzamide CAS No. 167565-75-5

3-chloro-N-(3-fluorophenyl)benzamide

Cat. No.: B172962
CAS No.: 167565-75-5
M. Wt: 249.67 g/mol
InChI Key: YACAPFWEOQHURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3-fluorophenyl)benzamide is a halogenated benzamide derivative of interest in chemical and pharmaceutical research. It has a molecular formula of C13H9ClFNO and a molecular weight of 249.67 g/mol . The compound is assigned the MDL number MFCD00032730 . Benzamide derivatives are privileged structures in medicinal and agricultural chemistry due to their ability to interact with biological targets . The amide functional group can form hydrogen bonds with enzyme active sites, which is a key feature for the design of enzyme inhibitors and receptor modulators . Research into structurally similar halogenated benzamides shows they hold potential for development into pesticidal agents, such as insecticides and fungicides . Some analogous compounds are also being investigated in pharmaceutical research for their anti-inflammatory and analgesic properties, often attributed to their potential as selective cyclooxygenase-2 (COX-2) inhibitors . Furthermore, certain benzamide-based derivatives have been reported to function as potent inhibitors of cytokinin oxidase/dehydrogenase (CKX) in plants, suggesting a potential application in agriculture to increase crop yields and stress resistance . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAPFWEOQHURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical and Structural Properties of 3 Chloro N 3 Fluorophenyl Benzamide

Molecular and Chemical Formula

The fundamental identity of this compound is defined by its constituent atoms and their arrangement.

PropertyValue
Molecular Formula C13H9ClFNO
Molecular Weight 249.67 g/mol
IUPAC Name This compound
CAS Number 167565-75-6

Data sourced from PubChem and other chemical databases. bldpharm.comnih.gov

Spectroscopic Data Analysis

In a study of a closely related compound, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(3-fluorophenyl)benzamide, the following NMR data for the N-(3-fluorophenyl)benzamide portion was reported:

¹H-NMR (500 MHz, DMSO-d₆): δ 10.91 (s, 1H, NH), 7.70 (d, J = 11.5 Hz, 1H), 7.53–7.36 (m, 2H), 7.03–6.92 (m, 1H). mdpi.com

¹³C-NMR (500 MHz, DMSO-d₆): δ 164.15 (C=O), 163.10, 161.18, 139.69, 131.21 (d, J = 16.0 Hz), 130.58 (d, J = 9.5 Hz), 115.55, 110.64 (d, J = 21.0 Hz), 106.68, 106.47. mdpi.com

The mass spectrum of a compound identified as Benzamide (B126), N-(3-chlorophenyl)-3-fluoro- shows a molecular ion peak consistent with the molecular weight of this compound.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 3 Chloro N 3 Fluorophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of 3-chloro-N-(3-fluorophenyl)benzamide. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of the carbon skeleton and the specific placement of substituents on the two aromatic rings.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct protons in the molecule. The aromatic region of the spectrum would show complex multiplets for the protons on both the 3-chlorobenzoyl and the 3-fluorophenyl rings. The amide proton (N-H) would typically appear as a broad singlet.

The protons on the 3-chlorobenzoyl moiety (H2, H4, H5, H6) and the 3-fluorophenyl moiety (H2', H4', H5', H6') would have chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and amide groups. The specific splitting patterns (spin-spin coupling) between adjacent protons would be key to assigning each signal to its specific position on the rings. For instance, ortho, meta, and para couplings result in characteristic doublet, triplet, and doublet of doublets patterns, which are crucial for definitive assignment.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Amide N-H8.0 - 9.5Broad Singlet
Aromatic Protons6.8 - 8.0Multiplets

Note: Actual chemical shifts and coupling constants require experimental data which is not publicly available.

Carbon (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum is anticipated to show 13 signals, one for each carbon atom, unless there is an accidental overlap of resonances.

The carbonyl carbon (C=O) of the amide group is characteristically found deshielded, appearing at a high chemical shift (typically 165-175 ppm). The carbons directly bonded to the chlorine and fluorine atoms (C3 and C3', respectively) would also exhibit shifts influenced by the electronegativity of these halogens. The remaining aromatic carbons would resonate in the typical range of 110-140 ppm. The specific chemical shifts help to confirm the substitution pattern on both aromatic rings.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide Carbonyl)165 - 175
Aromatic C-Cl130 - 135
Aromatic C-F160 - 165 (with C-F coupling)
Aromatic C-N135 - 145
Aromatic C-H & C-C110 - 140

Note: Actual chemical shifts require experimental data which is not publicly available.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the fluorine's chemical environment. The spectrum for this compound would be expected to show a single primary resonance for the fluorine atom at the C3' position.

The precise chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H2', H4', H5'). The magnitude of these coupling constants (J-values) can help to confirm the position of the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule.

Key characteristic absorption bands would confirm the presence of the amide linkage and the substituted aromatic rings. The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong, prominent peak typically found between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1550 cm⁻¹.

Additionally, C-H stretching vibrations from the aromatic rings would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1510 - 1550Medium-Strong
Aromatic C=C Stretch1400 - 1600Medium
C-F Stretch1000 - 1200Strong
C-Cl Stretch600 - 800Medium-Strong

Note: The precise wavenumbers can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry would be used to determine its exact molecular weight, which should correspond to the calculated value of 249.0357 for the molecular formula C₁₃H₉ClFNO.

Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that provide structural information. The molecular ion peak [M]⁺ would be observed, along with isotopic peaks corresponding to the presence of the ³⁷Cl isotope. Common fragmentation pathways for benzamides include the cleavage of the amide bond. This would likely lead to the formation of two primary fragment ions: the 3-chlorobenzoyl cation (m/z 139/141) and the 3-fluoroanilino radical or related ions. Further fragmentation of the 3-chlorobenzoyl cation by loss of carbon monoxide (CO) would yield the 3-chlorophenyl cation (m/z 111/113). Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Complementary Spectroscopic Techniques in Benzamide (B126) Research

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic methods can provide additional insights into the properties of benzamides. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, can be used to study the electronic transitions within the molecule, particularly the π-π* transitions of the aromatic rings and n-π* transitions associated with the carbonyl group. These studies help in understanding the molecule's conjugation and chromophoric properties.

Furthermore, X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For complex benzamide structures, combining computational methods, such as Density Functional Theory (DFT), with experimental spectroscopic data allows for a more refined assignment of spectral signals and a deeper understanding of the molecule's electronic structure and vibrational modes.

Research Applications and Context

Role in Chemical Synthesis

Halogenated benzamides are valuable intermediates in organic synthesis. The presence of chloro and fluoro substituents on the aromatic rings of this compound allows for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Potential in Medicinal Chemistry Research

The N-substituted benzamide (B126) scaffold is a well-established pharmacophore. The specific halogenation pattern of this compound makes it an interesting candidate for screening in various biological assays. Halogen atoms can enhance binding to biological targets and improve pharmacokinetic properties. Research on analogous compounds has shown that halogenated benzamides can exhibit a range of biological activities, including antiprotozoal and antifungal effects. nih.govmdpi.com Therefore, this compound could be a subject of interest in the discovery of new therapeutic agents.

An in-depth analysis of the synthetic strategies for this compound reveals a foundation in classical organic reactions, which allows for both its specific creation and the generation of a diverse library of related compounds. The methodologies encompass fundamental amide bond formations, strategic halogenations, and various diversification techniques applied to its core aromatic components.

Structure Activity Relationship Sar Studies and Rational Molecular Design of Benzamide Derivatives

Correlating Halogen Substitution Patterns with Modulated Biological Activities

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The specific type of halogen and its position on the aromatic rings of a benzamide (B126) scaffold can have a profound impact on its biological profile. nih.gov

Research into N-phenylbenzamide derivatives as agents against kinetoplastid parasites has provided valuable SAR data. nih.gov In one study, modifying the central scaffold with electronegative and lipophilic substituents like fluorine and chlorine was a key strategy. nih.gov The findings indicated that the position of the halogen is critical. For instance, the presence of a small fluorine atom at the ortho position relative to the amide bridge was well-tolerated and did not significantly hamper DNA binding affinity. nih.gov This suggests that steric hindrance near the amide linkage is a crucial factor, with smaller halogens being preferred in this position. nih.gov

Systematic studies on other, more complex organometallic compounds containing 5,7-dihalido-8-hydroxyquinoline ligands also underscore the importance of the halogen substitution pattern. acs.org While the nature of the halogen leaving group had a variable impact, the substitution on the quinoline (B57606) ring itself was a key determinant of the compound's properties. acs.org Although a different class of molecules, this work reinforces the principle that the specific placement and identity of halogens are critical variables in molecular design.

The following table summarizes the influence of halogen substitutions on the biological activity of benzamide-related structures based on reported findings.

Analog/Compound SeriesSubstitution PatternObserved Biological EffectSource
N-phenylbenzamide derivativesortho-Fluoro substitution on the N-phenyl ringDid not significantly affect DNA binding affinity, suggesting small groups are tolerated near the amide bridge. nih.gov
N-phenylbenzamide derivativesGeneral substitution with Cl and FUtilized to modify electronegativity and lipophilicity to improve activity against intracellular parasites. nih.gov
Organoruthenium 8-hydroxyquinoline (B1678124) complexesSystematic variation of 5,7-dihalido substituents (Cl, Br, I)Demonstrated that the substitution pattern influences the compound's physicochemical properties, though its impact on cytotoxicity was minor in this specific series. acs.org
Chlorinated gemmacolides (marine natural products)Presence of a chlorine atomThe chlorinated analog showed the most potent antibacterial activity against E. coli compared to non-chlorinated counterparts. nih.gov

Significance of the Benzamide Core in Pharmacological Efficacy and Potency

The benzamide motif is recognized as a "privileged structural scaffold" in medicinal chemistry. acs.org This is due to its frequent appearance in a wide range of biologically active compounds and its fundamental role in establishing interactions with pharmacological targets. nih.govwikipedia.org The core structure consists of a phenyl ring attached to an amide group (-C(=O)NH-), which is pivotal for biological activity.

The amide bond itself possesses key features that facilitate potent biological interactions. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide proton (N-H) can serve as a hydrogen bond donor. nih.gov This dual capability allows benzamide derivatives to form strong and specific hydrogen bonding networks within the binding sites of enzymes and receptors, which is often a prerequisite for high-affinity binding and pharmacological efficacy. nih.gov For example, the amide group in certain pesticide derivatives is crucial for generating hydrogen bonds with target enzymes. nih.gov

Furthermore, the amide group's planar nature and restricted rotation can impart a degree of conformational rigidity to the molecule. This helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. The benzamide core effectively orients the two aromatic rings in a specific three-dimensional arrangement, which is critical for fitting into a receptor's binding pocket. Its role extends beyond simple binding; it is integral to optimizing the pharmacokinetic profiles of drug molecules. acs.org The inherent stability and synthetic accessibility of the benzamide scaffold make it an attractive starting point for the development of new therapeutic agents. nih.govacs.org

Investigation of Aromatic Ring Substituent Effects on Bioactivity Profiles

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl aromatic rings. lumenlearning.comlibretexts.org These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. libretexts.org

Substituents can be broadly classified as either electron-donating or electron-withdrawing.

Electron-donating groups (e.g., alkyl, hydroxyl) increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.org This can enhance interactions with electron-deficient regions of a receptor.

Electron-withdrawing groups (e.g., halogens, nitro, cyano) decrease the ring's electron density. lumenlearning.comlibretexts.org Halogens like chlorine and fluorine, as in 3-chloro-N-(3-fluorophenyl)benzamide, exert a powerful inductive electron-withdrawing effect due to their high electronegativity. libretexts.org This modification can be crucial for enhancing binding affinity or improving metabolic stability.

Studies on various benzamide series have demonstrated these principles. In the development of antiparasitic N-phenylbenzamides, the introduction of lipophilic and electronegative groups like fluorine and chlorine was a deliberate strategy to modulate the compounds' physicochemical properties for improved activity. nih.gov Similarly, research on benzamides for pest control showed that different substituents on the rings led to varying levels of insecticidal and fungicidal activities. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial relationship between the functional group and the core structure, influencing how the molecule is presented to its biological target. lumenlearning.com

Substituent TypeGeneral PositionInfluence on Aromatic RingGeneral Effect on Bioactivity ProfileSource
Halogens (F, Cl)metaElectron-withdrawing (inductive effect)Modulates electronic properties and lipophilicity; can enhance binding or metabolic stability. nih.govlibretexts.org
Halogens (F)orthoElectron-withdrawing, potential steric effectsSmall halogens like fluorine are often tolerated, while larger groups can cause steric clashes that reduce activity. nih.gov
Alkyl groups (e.g., Methyl)AnyElectron-donating (inductive effect)Increases lipophilicity; can fill hydrophobic pockets in a binding site. libretexts.org
Methoxy groupsAnyElectron-donating (resonance effect)Can act as a hydrogen bond acceptor and influence solubility and metabolic pathways. libretexts.org

Conformational Dynamics and Their Role in Structure-Activity Relationships

X-ray crystallography studies of a closely related compound, 3-chloro-N-(3-chlorophenyl)benzamide, provide valuable insight into the likely conformation of these types of molecules. nih.gov The study revealed two independent molecules in the crystal structure, both displaying a non-planar arrangement. nih.gov Key conformational features include:

Amide-Ring Dihedral Angles : The plane of the central amide group is twisted relative to the planes of the two aromatic rings. In 3-chloro-N-(3-chlorophenyl)benzamide, the dihedral angles between the amide group and the aniline (B41778) (N-phenyl) ring were 31.5° and 34.7°, while the angles with the benzoyl ring were 37.4° and 37.2°. nih.gov

Inter-Ring Dihedral Angles : The two aromatic rings are not coplanar, exhibiting dihedral angles of 9.1° and 7.3° relative to each other. nih.gov

Amide Bond Conformation : The N-H and C=O bonds of the amide group were found to be in an anti conformation relative to each other. nih.gov

CompoundStructural FeatureMeasured Dihedral AnglesSignificanceSource
3-chloro-N-(3-chlorophenyl)benzamideAmide plane vs. Aniline ring31.5° and 34.7°Defines the twist of the N-phenyl ring relative to the central linker. nih.gov
3-chloro-N-(3-chlorophenyl)benzamideAmide plane vs. Benzoyl ring37.4° and 37.2°Defines the twist of the benzoyl ring relative to the central linker. nih.gov
3-chloro-N-(3-chlorophenyl)benzamideAniline ring vs. Benzoyl ring9.1° and 7.3°Shows that the two aromatic rings are nearly, but not perfectly, coplanar. nih.gov

Computational Chemistry and in Silico Modeling for Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the basis of a molecule's biological activity.

Molecular docking simulations are instrumental in predicting how a ligand such as a benzamide (B126) derivative fits into the binding site of a protein target and estimating the strength of this interaction, known as binding affinity. For instance, studies on benzamide-type ligands for the Cereblon (CRBN) E3 ligase have shown that computational models can successfully predict binding modes. acs.orgresearchgate.netchemrxiv.org These models help in understanding how modifications, such as the introduction of fluorine atoms, can enhance binding affinity. acs.org

In related research, docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the Monoamine Oxidase-B (MAO-B) enzyme were performed to evaluate their potential as anti-Parkinsonian agents. The results indicated that these derivatives had a strong binding affinity for the MAO-B enzyme, with binding energies suggesting potent inhibition. Similarly, investigations into how the antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide) binds to the PPARγ receptor have utilized docking to reveal its interaction at the orthosteric site. nih.gov These examples, while not directly on 3-chloro-N-(3-fluorophenyl)benzamide, illustrate the methodology used to predict how it might interact with various biological targets. The binding affinity is often quantified by a scoring function, which calculates a value typically in kcal/mol.

Table 1: Example of Molecular Docking Data for MAO-B Inhibitors This table is illustrative of typical data obtained from docking studies, based on findings for related compounds.

CompoundTargetBinding Energy (kcal/mol)Predicted Interactions
Substituted Phenylmethanimine DerivativeMAO-B-8.5Hydrogen Bonds, Hydrophobic Interactions
Selegiline (Standard)MAO-B-7.2Covalent and Hydrophobic Interactions
Rasagiline (Standard)MAO-B-7.5Hydrophobic Interactions

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, studies on benzamide derivatives binding to Cereblon (CRBN) have identified key interactions that mimic those of natural degrons. acs.orgresearchgate.net In the case of the PPARγ receptor, the cysteine residue Cys285 has been identified as a crucial point of covalent interaction for some ligands. nih.gov Understanding these critical residues is vital for designing more potent and selective molecules. For this compound, docking simulations would aim to identify which amino acids in a target's active site form hydrogen bonds with the amide group or engage in halogen or π-π stacking interactions with its chloro- and fluoro-substituted phenyl rings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which govern its structure, stability, and reactivity.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies. For benzamide derivatives, a key aspect is the relative orientation of the two aromatic rings and the conformation of the central amide (-NHCO-) group.

X-ray crystallography studies on 3-chloro-N-(3-chlorophenyl)benzamide show that the asymmetric unit contains two independent molecules with slightly different conformations. nih.govnih.gov The amide group is not planar with the aromatic rings, and the two phenyl rings are nearly coplanar with each other. nih.govnih.gov In contrast, the two aromatic rings in 3-chloro-N-(3-methylphenyl)benzamide are twisted significantly relative to each other. nih.gov Such studies provide precise data on the dihedral angles, which describe the rotation around specific bonds and define the molecule's shape. Quantum chemical calculations can map the potential energy surface, identifying low-energy, stable conformations and the energy barriers between them.

Table 2: Dihedral Angles (°) in the Crystal Structures of Related Benzamides Data from X-ray crystallography studies, illustrating conformational parameters.

CompoundAmide-Aniline Ring AngleAmide-Benzoyl Ring AngleBenzoyl-Aniline Ring AngleReference
3-chloro-N-(3-chlorophenyl)benzamide (Molecule 1)31.537.49.1 nih.govnih.gov
3-chloro-N-(3-chlorophenyl)benzamide (Molecule 2)34.737.27.3 nih.govnih.gov
3-chloro-N-(2-chlorophenyl)benzamideNot specifiedNot specified4.73 nih.gov
3-chloro-N-(3-methylphenyl)benzamideNot specifiedNot specified77.4 nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein. A study on the benzamide derivative N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB) used MD simulations to understand its conformational and reactivity properties. tandfonline.com

For a compound like this compound, MD simulations could be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein upon ligand binding.

Identify the role of water molecules in mediating ligand-protein interactions.

Calculate the free energy of binding, which is often more accurate than the scores from docking functions.

By simulating the system's behavior over nanoseconds or even microseconds, MD provides a more realistic picture of the molecular interactions in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For benzamide research, QSAR models are instrumental in predicting the therapeutic potential of new derivatives without the immediate need for synthesis and in vitro testing. ijpsr.com

The process involves calculating a set of molecular descriptors for each compound, which are numerical values that encode different aspects of its molecular structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies). ijpsr.com By applying statistical methods like multiple linear regression (MLR), researchers can build a mathematical model that relates these descriptors to a known biological activity, such as the inhibitory concentration (IC₅₀) against a specific target. frontiersin.org

For a compound like this compound, a QSAR model developed from a library of similar benzamides could predict its activity based on its unique combination of descriptors. For instance, the presence of the chloro and fluoro substituents will significantly influence descriptors like lipophilicity (logP) and topological polar surface area (TPSA), which are often critical for a compound's ability to cross cell membranes and interact with a target protein. ijpsr.com Studies on benzamide derivatives have shown that descriptors related to hydrophobicity, electronic properties, and steric factors are often key to their biological function. nih.gov

Table 1: Common Descriptors in Benzamide QSAR Models

Descriptor CategoryExample DescriptorTypical Influence on Biological Activity
Electronic Dipole MomentInfluences polar interactions with the target protein.
HOMO/LUMO Energy GapRelates to the chemical reactivity and stability of the molecule.
Hydrophobic LogPA higher value often correlates with better membrane permeability but can also lead to non-specific binding.
Topological Topological Polar Surface Area (TPSA)Affects cell penetration; a lower value is generally preferred for good oral bioavailability. ijpsr.com
Galvez Topological Charge IndicesDescribes charge distribution and can be correlated with antibacterial activity. ijpsr.com
Steric/Size Molecular WeightInfluences how the molecule fits into a binding pocket.

These predictive models allow for the high-throughput screening of virtual libraries, prioritizing the synthesis of only the most promising candidates.

Advanced Intermolecular Interaction Analysis (e.g., PIXEL Calculations, 2D Fingerprint Plots)

Understanding the non-covalent interactions that govern how a molecule packs in a crystal and binds to a biological target is crucial. Advanced computational methods like PIXEL calculations and Hirshfeld surface analysis, which generates 2D fingerprint plots, provide deep quantitative and qualitative insights into these forces.

While specific data for this compound is not available, a study on the closely related compound 3-chloro-N-(2-fluorophenyl)benzamide offers a clear example of this analysis. ias.ac.in PIXEL calculations partition the total lattice energy of a crystal into its constituent parts: coulombic, polarization, dispersion, and repulsion. ias.ac.in This breakdown reveals the nature of the forces holding the crystal together. For halogenated benzamides, dispersion forces are often the most significant contributor to the total interaction energy, highlighting the importance of van der Waals interactions. ias.ac.in

Table 2: Example of PIXEL Energy Partitioning for a Benzamide Polymorph (kJ/mol)

Interaction EnergyCoulombicPolarizationDispersionRepulsionTotal
Value -63.9-33.7-156.1120.0-133.7

Data is illustrative and based on a polymorphic form of 3-chloro-N-(2-fluorophenyl)benzamide. ias.ac.in

Hirshfeld surface analysis provides a visual and quantitative summary of all intermolecular contacts. The surface is mapped with colors to indicate different types of interactions. This information is then distilled into a 2D fingerprint plot, a unique scatter plot where each point represents a pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside, respectively. crystalexplorer.net The plot provides a "fingerprint" of the intermolecular interactions, showing the proportion of different contacts. crystalexplorer.net For halogenated benzamides, key interactions often include H···H, C-H···O, C-H···F, and halogen···halogen (Cl···Cl) contacts. ias.ac.inresearchgate.net

Table 3: Deconstruction of a 2D Fingerprint Plot for a Benzamide Derivative

Interaction TypeDescriptionVisual Representation on Plot
H···H Contacts between hydrogen atoms.Large, diffuse region in the center of the plot.
O···H / N···H Hydrogen bonds.Sharp, distinct "spikes" at lower dᵢ/dₑ values.
Cl···H Contacts involving chlorine atoms."Wings" on the plot, indicating specific contact distances.
C···H van der Waals interactions involving carbon.Areas flanking the main H···H region.

This table provides a generalized interpretation of fingerprint plots for this class of compounds.

These analyses are vital for understanding polymorphism, where a single compound can form different crystal structures with varying physical properties, and for rationally designing inhibitors that form optimal interactions within a protein's binding site. ias.ac.inmdpi.com

Virtual Screening and Chemoinformatics for Novel Benzamide Scaffolds

Chemoinformatics combines chemistry, computer science, and information technology to analyze vast datasets of chemical compounds. longdom.orgnih.gov One of its most powerful applications is virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. azolifesciences.com This method is highly effective for discovering novel scaffolds—core molecular frameworks—that can serve as starting points for drug development. nih.govnih.gov

For benzamide-based research, a typical virtual screening campaign might begin with a known active benzamide derivative, such as this compound, if it showed promise in an initial assay. The process, outlined in the table below, leverages the structural information of this initial "hit" to find new, chemically distinct molecules with similar or improved activity.

Table 4: Workflow for Virtual Screening of Novel Benzamide Scaffolds

StepDescriptionComputational Tools Used
1. Target & Ligand Preparation A 3D model of the biological target (e.g., an enzyme or receptor) is prepared. The initial benzamide ligand is optimized.Molecular modeling software.
2. Pharmacophore Modeling The key chemical features of the benzamide hit required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) are identified and mapped onto a 3D model called a pharmacophore. jst.go.jpPharmacophore generation software (e.g., Discovery Studio).
3. Database Screening A large virtual library of millions of compounds is screened against the pharmacophore model. Only molecules that match the feature arrangement are retained. jst.go.jpVirtual screening platforms (e.g., ZINC database).
4. Molecular Docking The filtered compounds are "docked" into the binding site of the target protein. This simulation predicts the binding conformation and estimates the binding affinity (docking score).Docking programs (e.g., AutoDock, Glide).
5. Hit Selection & Optimization Compounds with the best docking scores and favorable predicted properties are selected for laboratory synthesis and biological testing. researchgate.net This can lead to the identification of entirely new scaffolds with potent activity. nih.govData analysis and visualization tools.

This in silico approach has successfully identified novel benzamide scaffolds for various targets, including hepatitis B virus (HBV) capsid assembly modulators and BPTF bromodomain inhibitors. jst.go.jpresearchgate.net By efficiently navigating the vastness of chemical space, virtual screening and chemoinformatics significantly accelerate the journey from an initial concept to a promising drug candidate. nih.gov

Future Research Directions and Emerging Applications in Benzamide Chemistry

Rational Design and Synthesis of Advanced Benzamide (B126) Analogues with Enhanced Specificity

The rational design and synthesis of novel benzamide analogues are pivotal for improving therapeutic efficacy and minimizing off-target effects. nih.gov Future research in this area will likely focus on several key strategies:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target proteins, computational docking studies can predict the binding modes of benzamide ligands. This information guides the design of analogues with optimized interactions, leading to enhanced potency and selectivity. researchgate.net For instance, the analysis of the binding pocket of a target enzyme can reveal opportunities for introducing specific substituents on the benzamide core to exploit unique structural features.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent ligands. researchgate.net By starting with smaller, less complex fragments, a larger chemical space can be explored more efficiently.

Bioisosteric Replacement: The substitution of specific functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic profiles or reduced toxicity. nih.gov For example, replacing a metabolically liable ester group with a more stable amide or a specific ring system with a different heterocycle can significantly alter a compound's properties.

Table 1: Physicochemical Properties of 3-chloro-N-(3-fluorophenyl)benzamide
PropertyValueSource
CAS Number 167565-75-5 bldpharm.comchemsigma.com
Molecular Formula C₁₃H₉ClFNO bldpharm.comnih.gov
Molecular Weight 249.67 g/mol bldpharm.comnih.gov
IUPAC Name This compound nih.gov
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)F nih.gov

Exploration of Untapped Biological Targets and Therapeutic Modalities

While benzamides have been extensively studied for their interactions with established targets, there remains a vast landscape of unexplored biological pathways and therapeutic modalities where they could be applied. asm.org

Novel Enzyme Inhibition: Many enzymes beyond the traditional targets are implicated in disease pathogenesis. High-throughput screening campaigns and activity-based protein profiling can identify novel enzymatic targets for benzamide derivatives. nih.gov For example, targeting metabolic enzymes involved in cancer cell proliferation is a promising area of research.

Modulation of Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. The design of benzamides that can bind to the interface of interacting proteins offers a novel approach to modulating cellular signaling pathways. acs.org

Targeting Allosteric Sites: Allosteric modulators bind to a site on a protein distinct from the active site, offering the potential for greater selectivity and a more nuanced pharmacological response. nih.gov The discovery of benzamides that act as allosteric modulators could lead to the development of safer and more effective drugs.

Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and benzamide research is no exception. nih.govnih.govijettjournal.orgaccscience.com

Predictive Modeling: AI algorithms can be trained on large datasets of known benzamides and their biological activities to predict the properties of novel, untested compounds. nih.gov This can significantly accelerate the identification of promising lead candidates and reduce the need for extensive experimental screening.

De Novo Drug Design: Generative AI models can design entirely new benzamide structures with desired properties from scratch. accscience.com These models can explore a vast chemical space and propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.

Analysis of High-Content Screening Data: Modern drug discovery often generates massive and complex datasets. ML algorithms are adept at analyzing this data to identify subtle patterns and correlations that can guide the optimization of benzamide leads. acs.org

Development of Novel Analytical and Biophysical Methods for Compound Characterization

The thorough characterization of benzamide derivatives is crucial for understanding their mechanism of action and ensuring their quality. nih.gov Advancements in analytical and biophysical techniques will continue to play a vital role.

Advanced Spectroscopic Techniques: Techniques such as two-dimensional NMR spectroscopy and mass spectrometry are indispensable for the structural elucidation and purity assessment of synthesized benzamides. nih.govresearchgate.net The development of more sensitive and higher-resolution instruments will further enhance these capabilities.

Biophysical Assays for Target Engagement: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays provide quantitative data on the binding affinity and thermodynamics of benzamide-target interactions. These assays are essential for confirming target engagement in a cellular context.

In-cell Structural Biology: Emerging techniques like cryo-electron tomography and in-cell NMR are beginning to allow for the visualization of ligand-protein interactions within their native cellular environment. warwick.ac.uk This will provide unprecedented insights into how benzamides engage their targets in a living system.

Multidisciplinary Research Initiatives Combining Synthetic Chemistry, Structural Biology, and Computational Science

The future of benzamide research lies in the seamless integration of multiple scientific disciplines. acs.orgbcm.eduopenaccessjournals.com Collaborative efforts that bring together synthetic chemists, structural biologists, and computational scientists will be essential for tackling the complex challenges of modern drug discovery.

Iterative Design-Synthesize-Test-Analyze Cycles: A close collaboration between these disciplines enables a rapid and iterative cycle of drug discovery. Computational models guide the design of new benzamides, which are then synthesized and tested. The experimental results are then fed back into the computational models to refine the next generation of compounds.

Systems Biology Approaches: Understanding the broader biological context in which a benzamide acts is crucial. Integrating data from genomics, proteomics, and metabolomics can provide a more holistic view of a compound's effects and help to anticipate potential side effects. bcm.edu

Open Science and Data Sharing: Collaborative platforms and open-access databases that share chemical structures, biological data, and computational models can accelerate the pace of discovery by allowing researchers to build upon each other's work.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(3-fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(3-fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.